4-Acetyl-4'-bromobiphenyl
Overview
Description
4-Acetyl-4’-bromobiphenyl: is an organic compound with the molecular formula C14H11BrO and a molecular weight of 275.15 g/mol . It is a derivative of biphenyl, featuring an acetyl group at the 4-position and a bromine atom at the 4’-position. This compound is typically a white to orange to green powder or crystal . It is used primarily as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4’-bromobiphenyl can be achieved through a Friedel-Crafts acylation reaction. The process involves the following steps :
Reactants: 4-Bromobiphenyl, acetyl chloride, and anhydrous aluminum chloride.
Solvent: Dichloromethane.
Reaction Conditions: The reaction mixture is stirred and cooled to 5°C in a salt/ice bath. Acetyl chloride is added dropwise to the mixture, which is then stirred for ten hours, allowing the temperature to rise to 15°C.
Workup: The reaction mixture is poured into ice and hydrochloric acid to quench the reaction. The organic layer is separated, washed with water, sodium hydroxide solution, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield the final product.
Industrial Production Methods: Industrial production methods for 4-Acetyl-4’-bromobiphenyl typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-4’-bromobiphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the biphenyl ring can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of biphenyl derivatives with various substituents.
Reduction: Formation of 4-(4’-bromophenyl)ethanol.
Oxidation: Formation of 4-(4’-bromophenyl)benzoic acid.
Scientific Research Applications
4-Acetyl-4’-bromobiphenyl has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Acetyl-4’-bromobiphenyl depends on its specific application. In organic synthesis, it acts as a reagent that can undergo various chemical transformations. In biological studies, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary based on the context of its use .
Comparison with Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the biphenyl moiety.
4-Acetylbiphenyl: Similar structure but lacks the bromine atom.
4-Bromobiphenyl: Similar structure but lacks the acetyl group.
Uniqueness: 4-Acetyl-4’-bromobiphenyl is unique due to the presence of both the acetyl and bromine substituents on the biphenyl scaffold. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKNCRMWPNBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205931 | |
Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-01-1 | |
Record name | 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5731-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5731-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4'-bromo[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Acetyl-4′-bromobiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNW39Q228J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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